Field: Renal Physiology
Application: AB23A, a naturally occurring FXR agonist, has been found to protect against renal ischemia-reperfusion injury.
Field: Pharmacology
Field: Cardiovascular Pharmacology
Field: Oncology
Application: AB23A has been reported to exert anti-proliferative activities in human colon, ovarian, and gastric cancer cells.
Field: Gastroenterology
Application: AB23A has been demonstrated to inhibit intestinal permeability by regulating tight junction-related proteins.
Results: AB23A intervention alleviated the body weight loss, disease activity index, colon tumor load, tissue injury, and inflammatory cytokine changes in CAC mice.
Results: AB23A attenuated the inflammation by reducing pro-inflammatory cytokines production like IL-6, TNF-α, IL-1β, and prevented the paracellular permeability by inhibiting the disruption of TJ in LPS-induced Caco-2 monolayers after treated with LPS.
Field: Endocrinology
Alisol B 23-acetate is a natural triterpenoid compound derived from the traditional Chinese medicinal herb, Alismatis Rhizoma, which is the rhizome of the plant Alisma orientale. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, anticancer, and antibacterial effects. Its chemical structure is characterized by a tetracyclic framework, which contributes to its biological activities and therapeutic potential. Alisol B 23-acetate has been studied extensively for its ability to modulate various biological pathways, making it a significant subject of research in pharmacognosy and medicinal chemistry .
The biological activities of Alisol B 23-acetate are extensive:
Alisol B 23-acetate can be extracted from Alismatis Rhizoma using various methods:
Research indicates that Alisol B 23-acetate interacts with various molecular targets:
Alisol B 23-acetate shares structural similarities with other triterpenoids but stands out due to its unique pharmacological profile. Here are some similar compounds:
Compound Name | Source | Key Activities |
---|---|---|
Alisol A | Alismatis Rhizoma | Anticancer, hepatoprotective |
Alisol C 23-acetate | Alismatis Rhizoma | Antimicrobial, anti-inflammatory |
Betulin | Birch bark | Antiviral, anti-inflammatory |
Oleanolic acid | Olive oil | Hepatoprotective, anti-inflammatory |
Ursolic acid | Apple peels | Antioxidant, anticancer |
Alisol B 23-acetate is particularly noted for its specific action on mast cells and liver protection mechanisms, distinguishing it from other triterpenoids that may not exhibit such targeted effects . Its unique combination of activities positions it as a promising candidate for further pharmaceutical development.
Alisol B 23-acetate (C₃₂H₅₀O₅; molecular weight: 514.74 g/mol) belongs to the dammarane-type tetracyclic triterpenoids, characterized by a 6-6-6-5 fused ring system with a protostane skeleton. Its structure features:
This compound is taxonomically classified under the protostane subgroup of tetracyclic triterpenoids, distinguished by its unique C-17 side chain configuration and stereochemistry at C-8α, C-9β, C-11β, and C-14β. It shares structural homology with alisol A 24-acetate but differs in oxidation states and substituent positions.
Key Structural Features | Position |
---|---|
Acetyl group | C-23 |
Epoxide ring | C-24/C-25 |
Ketone | C-3 |
Hydroxyl group | C-11 |
Methyl groups | C-4, C-8, C-10, C-14 |
Alisol B 23-acetate was first isolated in the 1970s from Alisma orientale (syn. Alisma plantago-aquatica), a perennial herb native to East Asia. Early isolation methods involved ethanol extraction followed by silica gel chromatography, yielding a white crystalline solid with a melting point of 162–163°C. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS), enabled precise quantification in plant matrices. By the 2000s, nuclear magnetic resonance (NMR) spectroscopy confirmed its stereochemistry, including the 23S,24R configuration.
In traditional Chinese medicine (TCM), Alisma orientale rhizomes ("Ze Xie") containing alisol B 23-acetate have been used for:
Modern studies validate these uses, linking alisol B 23-acetate to farnesoid X receptor (FXR) activation, which modulates bile acid synthesis and lipid metabolism. Its historical preparation as a decoction or powdered extract parallels contemporary research on its solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL.
Recent studies focus on alisol B 23-acetate’s multifaceted bioactivities:
Total synthesis remains challenging due to its eight stereocenters. Semi-synthetic approaches involve acetylation of alisol B, isolated from Alisma species, using acetic anhydride under alkaline conditions.
Alisol B 23-acetate is a tetracyclic triterpene compound with the molecular formula C32H50O5 [1] [4] [5]. This dammarane-type triterpene belongs to the class of natural products isolated from traditional medicinal plants, particularly from Alismatis Rhizoma [10] [12]. The compound features a complex polycyclic structure characteristic of dammarane triterpenes, incorporating an epoxide ring and an acetate functional group [1] [6].
The structural framework of Alisol B 23-acetate consists of a tetracyclic dammarane skeleton with specific functional groups positioned at defined carbon centers [4] [5]. The molecule contains five oxygen atoms distributed across hydroxyl, ketone, epoxide, and acetate functionalities [1] [6]. The complete International Union of Pure and Applied Chemistry systematic name for this compound is [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate [1] [4] [5].
The structural complexity of Alisol B 23-acetate includes multiple ring systems with specific stereochemical arrangements that define its three-dimensional conformation [15] [16]. The dammarane skeleton provides the fundamental tetracyclic framework, while the side chain contains the characteristic epoxide and acetate moieties [20] [22].
The molecular weight of Alisol B 23-acetate has been precisely determined through various analytical methods. High-resolution mass spectrometry confirms the molecular weight as 514.74 daltons [2] [4] [6]. This value corresponds to the molecular formula C32H50O5, with an exact mass of 514.3658 daltons as determined by accurate mass measurements [4] [7].
The molecular weight determination is critical for identification and quantification purposes in analytical chemistry applications [10] [12]. Mass spectrometric analysis consistently reports molecular ion peaks at m/z 514, with fragmentation patterns characteristic of dammarane-type triterpenes [10] [28].
The density of Alisol B 23-acetate has been experimentally determined as 1.1±0.1 g/cm³ under standard conditions [6] [7]. This physical property indicates that the compound is denser than water, reflecting the compact nature of the tetracyclic structure [6]. The density measurement is consistent with other dammarane-type triterpenes, which typically exhibit similar physical characteristics due to their rigid polycyclic frameworks [20] [22].
Predicted density calculations using computational methods align closely with experimental values, confirming the reliability of this physical parameter [6] [7]. The density value is important for various analytical and preparative procedures, particularly in separation and purification processes [12].
The melting point of Alisol B 23-acetate has been reported as 162-163°C, indicating its crystalline solid state at room temperature [6]. This relatively high melting point is characteristic of triterpene compounds with extensive intramolecular hydrogen bonding and rigid molecular structures [6] [27].
The boiling point has been predicted at 590.7±50.0°C at 760 mmHg, though this represents a calculated value rather than experimentally determined data [6] [7]. The high boiling point reflects the substantial molecular weight and strong intermolecular forces present in the compound [6]. These thermal properties are consistent with the stability profile expected for acetylated triterpene derivatives [27].
Alisol B 23-acetate exhibits limited solubility in aqueous systems due to its lipophilic nature [6]. The compound shows slight solubility in chloroform and methanol, which are commonly used solvents for triterpene extraction and analysis [6] [10]. The solubility characteristics are influenced by the presence of both polar (hydroxyl, ketone) and nonpolar (methyl groups, hydrocarbon skeleton) functional groups within the molecular structure [6].
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble [6] |
Methanol | Slightly soluble [6] |
Water | Poorly soluble [6] |
The compound's partition coefficient (LogP) has been calculated as 5.64, indicating high lipophilicity [7]. This property significantly influences its biological distribution and analytical handling requirements [7] [12].
The absolute configuration of Alisol B 23-acetate has been established through comprehensive stereochemical analysis, including nuclear magnetic resonance spectroscopy and comparison with known dammarane derivatives [15] [19] [20]. The compound possesses the characteristic stereochemical arrangement of the dammarane skeleton with specific configurations at each stereogenic center [20] [22].
The absolute stereochemistry follows the standard dammarane configuration pattern, with the C-20 and C-24 stereocenters exhibiting (20S,24R) configuration [20] [22]. This stereochemical arrangement is critical for the compound's biological activity and chemical behavior [15] [19]. The epoxide ring maintains a specific stereochemical relationship with the main tetracyclic framework [20].
Alisol B 23-acetate contains nine defined stereocenters out of nine total stereogenic centers present in the molecule [1] [4]. This complete stereochemical definition indicates that all chiral centers have been unambiguously assigned through analytical methods [1] [19]. The stereocenters are distributed throughout the tetracyclic framework and the side chain, contributing to the compound's three-dimensional structure [15] [19].
The stereochemical complexity of triterpenes like Alisol B 23-acetate requires sophisticated analytical approaches for complete characterization [15] [18] [19]. Nuclear magnetic resonance spectroscopy, particularly two-dimensional experiments, has been instrumental in establishing the relative and absolute configurations [19] [25] [29].
The official International Union of Pure and Applied Chemistry name for Alisol B 23-acetate is [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate [1] [4] [5]. This systematic name fully describes the stereochemical configuration and structural features of the compound [1] [5].
Alternative names commonly used in the literature include 23-Acetylalisol B, 23-Acetylalismol B, and Acetylalisol B [2] [6]. The compound is also referenced by its Chemical Abstracts Service number 26575-95-1 [4] [6] [7]. Additional naming conventions include the descriptive name (8α,9β,11β,14β,23S,24R)-23-(Acetyloxy)-24,25-epoxy-11-hydroxydammar-13(17)-en-3-one [2] [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Alisol B 23-acetate through both proton and carbon-13 experiments [13] [23] [24]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the various functional groups present in the molecule [13] [25]. Methyl group resonances appear as singlets in the aliphatic region, while the acetate methyl group shows a distinct signal around 2.1 ppm [13] [27].
The carbon-13 nuclear magnetic resonance spectrum displays 32 carbon signals corresponding to the molecular formula [25] [29]. The carbonyl carbon of the ketone functionality appears in the downfield region around 200 ppm, while the acetate carbonyl resonates near 170 ppm [25] [27]. The epoxide carbons show characteristic chemical shifts that confirm the presence of the oxirane ring [25].
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear multiple bond correlation, have been employed to establish connectivity patterns and confirm structural assignments [25] [26] [29]. These advanced techniques are particularly valuable for resolving overlapping signals and establishing long-range correlations in complex triterpene structures [25] [29].
Mass spectrometry analysis of Alisol B 23-acetate reveals characteristic fragmentation patterns typical of acetylated dammarane triterpenes [10] [28]. The molecular ion peak appears at m/z 514 under electron ionization conditions, with subsequent fragmentation producing diagnostic ions [10] [28]. Electrospray ionization mass spectrometry shows the protonated molecular ion [M+H]+ at m/z 515 [10].
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry has been successfully employed for quantitative analysis of Alisol B 23-acetate in plant extracts [10] [12]. The method demonstrates high sensitivity with detection limits in the nanogram range [10]. Fragmentation patterns under tandem mass spectrometry conditions provide structural confirmation through characteristic neutral losses [10] [28].
Ionization Method | Molecular Ion (m/z) | Base Peak (m/z) |
---|---|---|
Electron Ionization | 514 | Variable [10] [28] |
Electrospray Ionization | 515 [M+H]+ | 515 [10] |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups in Alisol B 23-acetate [26] [27] [30]. The carbonyl stretching frequencies appear in the expected regions, with the ketone carbonyl showing absorption around 1700 cm⁻¹ and the acetate ester carbonyl at approximately 1740 cm⁻¹ [27] [30]. The hydroxyl group exhibits a broad absorption band in the 3200-3600 cm⁻¹ region [27].
The infrared spectrum also displays characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to the numerous methyl and methylene groups present in the triterpene framework [27] [30]. The presence of the epoxide ring can be inferred from specific C-O stretching vibrations [27]. These spectroscopic features provide a fingerprint for compound identification and purity assessment [26] [27].
Limited crystallographic data are available for Alisol B 23-acetate in the current literature, though related dammarane triterpenes have been successfully characterized by single-crystal X-ray diffraction [20] [21] [22]. The crystallographic analysis of structurally similar compounds provides insight into the three-dimensional molecular geometry and packing arrangements [20] [22].
When available, X-ray crystallography data would provide definitive confirmation of the absolute configuration and precise bond lengths and angles [20] [21]. The crystal structure would reveal intermolecular interactions and packing motifs that influence the compound's physical properties [20] [22]. Such structural information is valuable for understanding structure-activity relationships and for computational modeling studies [21] [22].
Irritant